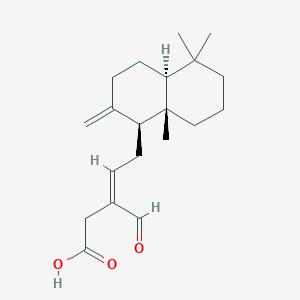
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
Vue d'ensemble
Description
The compound is related to a series of derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) which were synthesized and evaluated for their analgesic potential . These compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Synthesis Analysis
The synthesis of these TFMP derivatives was characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of these compounds likely involves a trifluoromethyl group, which is strongly electron-withdrawing .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by various spectral methods .Applications De Recherche Scientifique
1. Application in Structure-Activity Relationship Studies
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as mabuterol, has been studied for its potential in affecting adrenergic beta-receptors. Engelhardt (1984) explored various derivatives, including mabuterol, for their beta 2-mimetic activity and beta 1-blocking action in the heart. The research highlighted mabuterol's strong beta 2-mimetic action on bronchial muscles, suggesting its potential as a broncholytic agent for therapeutic use (Engelhardt, 1984).
2. Pharmacological Effects and Synthesis Methods
Studies have also delved into the pharmacological effects of mabuterol on isolated tissues of guinea pigs or rats. Pan Li (2003) compared its effects to isoprenaline hydrochloride, indicating its potency as a β2 adrenoreceptor agonist with high selectivity (Pan Li, 2003). Furthermore, research into the synthesis of amino-halogen-substituted phenyl-aminoethanols, including mabuterol, has been conducted to explore different approaches and understand their intrinsic activities (Krüger et al., 1985).
3. Biocatalytic Preparation and Pharmaceutical Applications
The compound has also been a subject in the biocatalytic preparation of pharmaceutical intermediates. For instance, Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate in the production of certain pharmaceuticals (Chen et al., 2019). Similarly, Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia, showcasing its potential in producing aromatic chiral alcohols, useful in pharmaceutical applications (Yu et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have analgesic effects , suggesting that they may interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
It’s known that the compound undergoes reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the compound’s potential analgesic effects , it may influence pathways related to pain perception and response. This could involve modulation of neurotransmitter release, ion channel activity, or other cellular processes associated with pain signaling.
Pharmacokinetics
The compound’s benzylic position is known to undergo various reactions , which could influence its pharmacokinetic properties. These reactions could affect the compound’s bioavailability, distribution in the body, metabolism, and excretion.
Result of Action
Derivatives of a similar compound have shown potent analgesic efficacy . This suggests that the compound could have a pain-relieving effect, potentially by modulating pain signaling pathways.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it exhibits analgesic properties . The interaction with the μ-opioid receptor involves binding to the receptor site, leading to the modulation of pain signals. Additionally, this compound can interact with other proteins involved in pain signaling pathways, further enhancing its analgesic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in pain perception and inflammatory responses . By altering the activity of these genes, this compound can reduce inflammation and pain, thereby improving cellular function and overall health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as opioid receptors, leading to their activation or inhibition . This binding interaction triggers a cascade of intracellular events, including the activation of G-proteins and the inhibition of adenylate cyclase, ultimately resulting in the modulation of pain signals. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its effectiveness. Long-term studies have also indicated that this compound can have sustained analgesic effects, providing relief from pain over extended durations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent analgesic effects without significant adverse effects . At higher doses, it can cause toxicity and other adverse effects, such as respiratory depression and sedation. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolic process involves the conversion of the parent compound into various metabolites, which are then excreted from the body. This metabolism can influence the compound’s efficacy and duration of action, as well as its potential for adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its therapeutic effects. The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins, which can affect its bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity, directing it to specific subcellular sites where it can exert its effects.
Propriétés
IUPAC Name |
(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKDXIKGYSXEY-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810074-79-3 | |
| Record name | Benzeneethanol, β-amino-4-chloro-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)
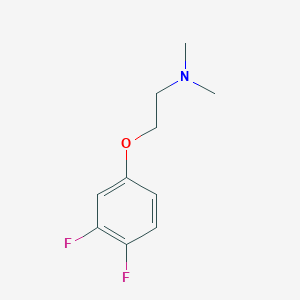

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)
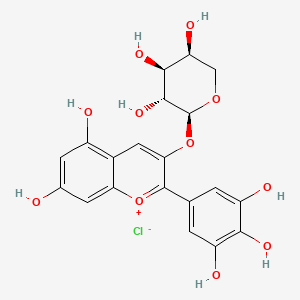
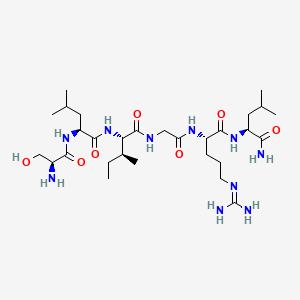
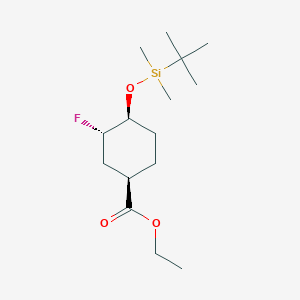

![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)
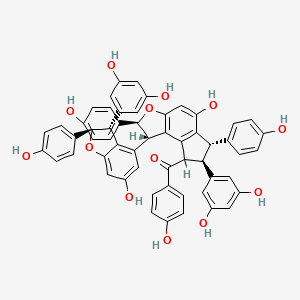
![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)
